

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

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Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in various therapeutic areas, including metabolic diseases and oncology. The discovery of potent and selective inhibitors is essential for elucidating the multifaceted roles of AMPK in health and disease. **BAY-3827** emerged from a high-throughput screening campaign as a highly potent and selective inhibitor of AMPK.^[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of **BAY-3827**, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Development

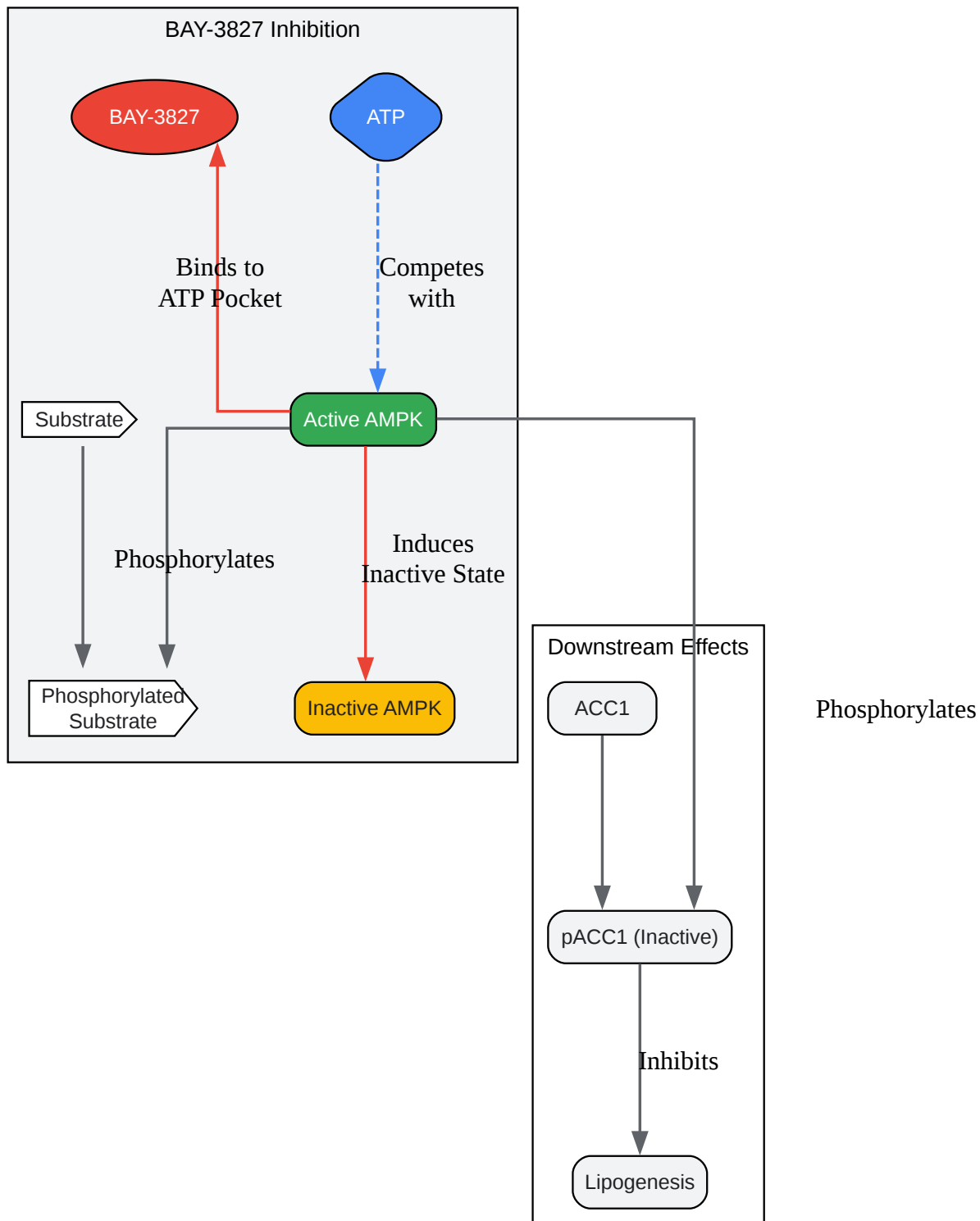
BAY-3827 was identified through a high-throughput screening effort followed by extensive chemical optimization.^[1] The initial lead structure was refined to enhance potency and selectivity, leading to the identification of **BAY-3827** as a tool compound for further investigation.

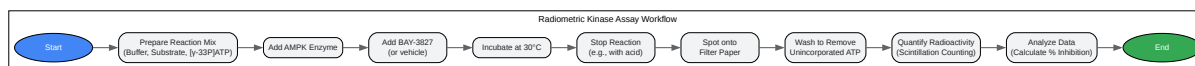
Mechanism of Action

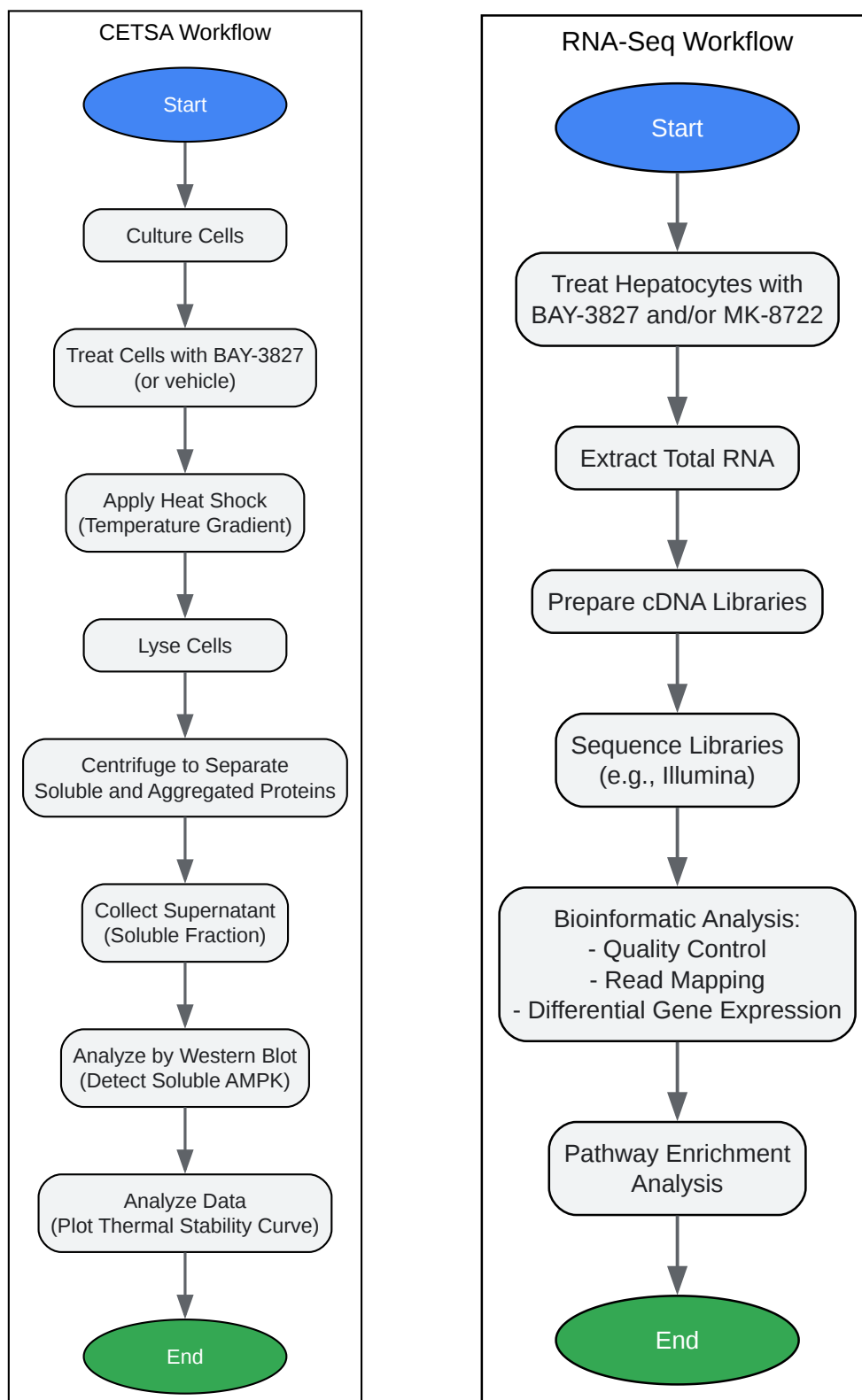
BAY-3827 is a potent, ATP-competitive inhibitor of AMPK.^[2] Structural studies have revealed its unique mechanism of action. A 2.5 Å co-crystal structure of **BAY-3827** in complex with the

AMPK kinase domain demonstrated that the inhibitor binds to the ATP-binding pocket, inducing an α C helix-out conformation.^{[3][4]} A distinctive feature of this interaction is the formation of a disulfide bridge between Cys106 on the α D helix and Cys174 in the activation loop.^{[3][4]} This covalent bond stabilizes the activation loop in an inactive conformation, preventing the kinase from adopting its active state.^{[3][4]} This structural arrangement provides a clear basis for the potent inhibitory activity of **BAY-3827**.

Below is a diagram illustrating the proposed inhibitory mechanism of **BAY-3827** on the AMPK signaling pathway.







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